molecular formula C20H16N6S B12529722 4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-

4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-

Cat. No.: B12529722
M. Wt: 372.4 g/mol
InChI Key: AVLYNJZZQYEFEA-CYVLTUHYSA-N
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Description

4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)- is a complex organic compound known for its potential neuroprotective properties. This compound has been studied for its ability to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, which is implicated in ischemia-induced cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)- involves several steps. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reductive amination and substitution can produce different substituted pyrimidine and benzothiazole compounds .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by inhibiting the c-Jun NH2-terminal protein kinase (JNK) signaling pathway. This inhibition prevents the phosphorylation of c-Jun, a key step in the pathway that leads to cell death. By blocking this pathway, the compound promotes cell survival, particularly in neurons affected by ischemic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)- is unique due to its specific inhibition of the JNK pathway, which is not a common feature among similar compounds. This specificity makes it a valuable compound for neuroprotective research and potential therapeutic applications .

Properties

Molecular Formula

C20H16N6S

Molecular Weight

372.4 g/mol

IUPAC Name

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-[2-(2-pyridin-3-ylethylamino)pyrimidin-4-yl]acetonitrile

InChI

InChI=1S/C20H16N6S/c21-12-15(19-25-17-5-1-2-6-18(17)27-19)16-8-11-24-20(26-16)23-10-7-14-4-3-9-22-13-14/h1-6,8-9,11,13,25H,7,10H2,(H,23,24,26)/b19-15-

InChI Key

AVLYNJZZQYEFEA-CYVLTUHYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N/C(=C(\C#N)/C3=NC(=NC=C3)NCCC4=CN=CC=C4)/S2

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4)S2

Origin of Product

United States

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